2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H27N5OS and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
This compound is utilized in the synthesis of various piperazine derivatives, serving as a building block for the creation of molecules with potential therapeutic applications. For instance, research by Clark and Elbaum (2007) demonstrates the use of related piperazine structures in the synthesis of 2-substituted piperazines, highlighting the compound's role in generating a variety of chemically modified piperazines for further pharmacological testing (R. Clark, D. Elbaum, 2007).
Antimicrobial Activity
Further exploration into the compound's derivatives reveals its potential in antimicrobial applications. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, incorporating moieties similar to the target compound, to study their antibacterial and antifungal activities. These derivatives showed promising results against various microbial strains, indicating the compound's relevance in developing new antimicrobial agents (S. Y. Hassan, 2013).
Electrochemical Synthesis
Amani and Nematollahi (2012) discussed the electrochemical synthesis of arylthiobenzazoles using a process that involves the oxidation of related piperazine compounds. This study showcases the compound's utility in electrochemical methods to create molecules with potential pharmacological properties (A. Amani, D. Nematollahi, 2012).
Novel Derivatives with Potential Therapeutic Applications
Research into novel derivatives containing the piperazine/morpholine moiety, as reported by Bhat et al. (2018), further underscores the significance of this compound in medicinal chemistry. These derivatives have been synthesized and characterized, with the aim of discovering new therapeutic agents (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c29-21(17-30-16-18-6-2-1-3-7-18)26-12-14-27(15-13-26)23-22-19-8-4-5-9-20(19)25-28(22)11-10-24-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLSJXKAHOFHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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